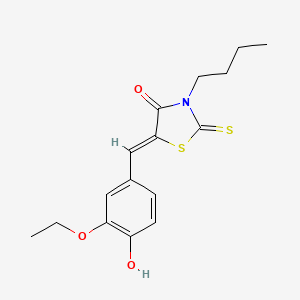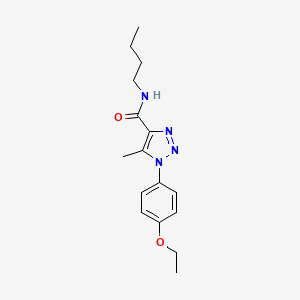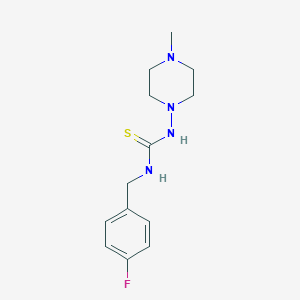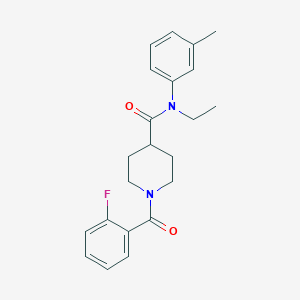
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide is an organic compound with potential applications in electro-optic and nonlinear optical materials. Its synthesis and characterization have been a subject of scientific interest due to its unique properties.
Synthesis Analysis
The compound is synthesized using standard methods, often involving repeated crystallization for purification. Single crystals suitable for study are typically grown using slow evaporation techniques. These methods ensure the production of transparent crystals with optimal dimensions for further analysis (Prabhu et al., 2001).
Molecular Structure Analysis
X-ray diffraction (XRD), UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopies are commonly employed to analyze the molecular structure of this compound. These techniques provide insights into the crystal system, bond lengths, angles, and overall geometry of the molecule (Prabhu et al., 2000).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are largely explored through its interactions in different chemical reactions. This includes its behavior in the formation of complexes and its role in various synthesis processes. The chemical structure allows for specific interactions and bond formations, which are crucial for its potential applications.
Physical Properties Analysis
The physical properties such as transparency, dimensions, and crystal system are assessed using techniques like single crystal X-ray diffraction. These properties are important for applications in areas like nonlinear optics and electro-optics (Srinivasan et al., 2006).
Chemical Properties Analysis
Spectroscopic methods like FT-IR and FT-Raman analyses are employed for vibrational assignments, providing detailed insights into the chemical properties of the compound. Such analyses contribute to understanding the compound's stability, reactivity, and suitability for various applications (Polat et al., 2019).
Wissenschaftliche Forschungsanwendungen
Growth and Characterization of Nonlinear Organic Crystals
New organic electro-optic and nonlinear optical material, specifically N-(2-chlorophenyl)-(1-propanamide), has been synthesized and characterized. It shows promise for applications in the field of nonlinear optics due to its ability to generate second harmonic signals, suggesting its potential in electro-optic modulation and frequency doubling technologies. The material was synthesized using standard methods and purified through repeated crystallization, then characterized using UV–Vis, IR, NMR, and powder XRD techniques to confirm its properties and structure (Prabhu et al., 2001).
Structural, Dielectric, and Optical Properties
The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) (NCP) single crystals have been explored. These properties make NCP a candidate for various optical and electronic applications. Through crystal structure analysis, it has been inferred that the crystal belongs to the monoclinic system, and its properties were further examined through FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies. These studies offer insights into the potential uses of NCP in fields requiring materials with specific dielectric and optical characteristics (Srinivasan et al., 2006).
Herbicidal Activity
N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide 3, a compound with a structure similar to the one of interest, has been synthesized and found to be effective in herbicidal activity. This suggests that derivatives of N-(2-chlorophenyl)-(1-propanamide) could be explored for agricultural applications, particularly in weed control. The effectiveness of these compounds as herbicides was confirmed through crystallographic data and herbicidal activity tests, indicating their potential as new herbicidal agents (Liu et al., 2008).
Adsorption Studies
The adsorption of chlorophenol on surfaces has been studied to understand its interaction and potential for removal from environments. While not directly related to N-(2-chlorophenyl)-(1-propanamide), these studies provide insight into how chlorophenol derivatives interact with metal surfaces, which could be relevant for environmental cleanup and pollution control efforts. Specifically, the study of 2-chlorophenol molecule interaction with Cu(111) surface can inform the development of catalytic or adsorptive materials for the removal of toxic compounds from industrial emissions or contaminated sites (Altarawneh et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(14-8-4-3-5-9-14)19-17(20)13(2)21-16-11-7-6-10-15(16)18/h3-13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJTCQILMFCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)


![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)
